lithium(1+) 4,6-dichloropyridazine-3-carboxylate
Description
Evolution of Pyridazine (B1198779) Chemistry in Synthetic Organic Research
The history of pyridazine chemistry dates back to the late 19th century. In the course of his research on the Fischer indole (B1671886) synthesis, the renowned chemist Emil Fischer was the first to prepare a pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle, an otherwise esoteric compound, was later synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org
Early synthetic routes often involved the condensation of 1,4-dicarbonyl compounds like diketones or ketoacids with hydrazines. wikipedia.org Over the decades, the field has expanded significantly, with modern organic chemistry offering a plethora of methods for synthesizing functionalized pyridazines. These include inverse electron demand Diels-Alder reactions, aza-Diels-Alder reactions, and various cyclization strategies, which provide access to a wide array of substituted pyridazine derivatives under mild conditions. organic-chemistry.org This continuous evolution has cemented the place of pyridazines as a staple in heterocyclic synthesis.
Strategic Importance of Halogenated Pyridazines as Chemical Building Blocks
Halogenated heterocycles are crucial intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. Halogenated pyridazines, such as 3,6-dichloropyridazine (B152260), are particularly valuable as versatile building blocks. zcpc.net The chlorine atoms on the pyridazine ring are effective leaving groups, making them susceptible to nucleophilic substitution reactions. wur.nl This reactivity allows for the strategic introduction of various functional groups, enabling the construction of complex molecular architectures.
The high reactivity, combined with favorable solubility and stability, enhances their utility in developing new molecules. zcpc.net For instance, 3,6-dichloropyridazine is a key intermediate in the synthesis of various pharmaceutical agents, including antimicrobials and antitumor agents. zcpc.netguidechem.com The ability to selectively substitute the chlorine atoms allows chemists to fine-tune the electronic and steric properties of the final products, which is a critical aspect of drug discovery and materials science. nih.govnih.gov The strategic placement of halogen atoms on the pyridazine core provides a powerful tool for molecular design and functionalization.
Overview of Carboxylate Functionality in Heterocyclic Synthesis
The carboxyl group (–COOH) is the defining functional group of carboxylic acids and consists of a carbonyl group (C=O) bonded to a hydroxyl group (–OH). ucla.edu When the hydroxyl group is replaced by other substituents, a range of carboxylic acid derivatives can be formed. libretexts.org In heterocyclic chemistry, the incorporation of a carboxylate functionality (–COO⁻) or its parent carboxylic acid is of significant interest.
Carboxylic acids of nitrogen-containing heterocycles often exhibit high melting points due to intermolecular hydrogen bonding. britannica.com The carboxyl group can direct the substitution of other groups on the heterocyclic ring and can be converted into a wide variety of other functional groups, such as esters, amides, and acyl chlorides. Furthermore, the carboxylate group can participate in cyclization reactions to form fused ring systems. For example, 4,6-dichloropyridazine-3-carboxylate has been used as a precursor in the synthesis of pyrido[3,4-c]pyridazine (B3354903) derivatives, which are scaffolds of interest in medicinal chemistry. researchgate.netmdpi.com
Contextualizing Lithium(1+) 4,6-Dichloropyridazine-3-carboxylate within Pyridazine Derivatives Research
This compound is the lithium salt of 4,6-dichloropyridazine-3-carboxylic acid. nih.gov As a specific derivative, it embodies the chemical principles discussed previously. It features the dichloropyridazine scaffold, making it a potentially reactive intermediate for further synthetic transformations. The presence of the carboxylate group provides another site for chemical modification or for influencing the compound's physical properties, such as solubility.
The parent compound, 4,6-dichloropyridazine-3-carboxylic acid, is known as an intermediate in the preparation of N-heteroarylsulfonamide derivatives used in research for treating hyperproliferative diseases. homesunshinepharma.com The lithium salt itself is commercially available, often as a hydrate, and is categorized as a building block for use in chemical synthesis. achemblock.combldpharm.comlab-chemicals.com It can be prepared from its corresponding methyl ester, methyl 4,6-dichloropyridazine-3-carboxylate, by hydrolysis using lithium hydroxide (B78521). chemicalbook.com Research indicates that this compound can serve as an electrochemical material or a reagent in experimental research. chemicalbook.com Its structure, combining reactive chloro-substituents with a carboxylate function, positions it as a useful tool for chemists exploring new pyridazine-based molecules.
Chemical Compound Data
Table 1: Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | lithium;4,6-dichloropyridazine-3-carboxylate |
| Molecular Formula | C₅HCl₂LiN₂O₂ |
| Molecular Weight | 198.9 g/mol |
| CAS Number | 2245238-80-4 |
| Parent Acid | 4,6-Dichloropyridazine-3-carboxylic acid |
Data sourced from PubChem. nih.gov
Table 2: Properties of this compound Hydrate
| Property | Value |
|---|---|
| IUPAC Name | lithium 4,6-dichloropyridazine-3-carboxylate hydrate |
| Molecular Formula | C₅H₃Cl₂LiN₂O₃ |
| Molecular Weight | 216.93 g/mol |
| CAS Number | 2245111-15-1 |
| Synonym | 3-Pyridazinecarboxylic acid, 4,6-dichloro-, lithium salt, hydrate |
Data sourced from various chemical suppliers. achemblock.comclearsynth.com
Properties
CAS No. |
2245238-80-4 |
|---|---|
Molecular Formula |
C5HCl2LiN2O2 |
Molecular Weight |
198.9 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Lithium 1+ 4,6 Dichloropyridazine 3 Carboxylate
Historical Development of Preparative Routes for Dichloropyridazine Carboxylic Acids
The synthesis of pyridazine (B1198779) derivatives has been a subject of interest for decades, leading to a variety of strategies for constructing and modifying this heterocyclic core. uminho.pt Early methods for creating pyridazine rings often involved condensation reactions. For instance, the reaction of 1,3-diketones with hydrazine (B178648) could be employed to form the basic pyridazine structure, which could then be further modified. nih.gov
More complex, fused pyridazine systems were historically accessed through methods like the Widman-Stoermer synthesis, which involves a one-pot diazotisation and cyclization sequence. researchgate.net The Japp-Klingemann reaction has also been utilized to create substituted pyridazinones from diazonium salts and β-keto esters. mdpi.com These foundational routes established the chemical principles for accessing the pyridazine core, which were later adapted and refined for the synthesis of specific derivatives like dichloropyridazine carboxylic acids. The introduction of functional groups, such as halogens and carboxylic acids, often requires multi-step sequences starting from simpler pyridazine precursors.
Conversion of 4,6-Dichloropyridazine-3-Carboxylic Acid to its Lithium Salt
The final step in the preparation of the target compound is the conversion of the free acid, 4,6-dichloropyridazine-3-carboxylic acid, into its corresponding lithium salt. This is a standard acid-base neutralization reaction.
Solution-Phase Synthetic Approaches
The formation of the lithium salt is typically achieved by treating 4,6-dichloropyridazine-3-carboxylic acid with a lithium base in a suitable solvent. chemblink.com A common and effective method involves the reaction of the carboxylic acid with one equivalent of lithium hydroxide (B78521) (LiOH) in an aqueous or alcoholic medium. chemblink.com An alternative approach involves the hydrolysis of a corresponding ester, such as methyl 4,6-dichloropyridazine-3-carboxylate, using a lithium hydroxide solution in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com In this latter case, the ester is first cleaved to form the lithium carboxylate in situ.
Below is a table summarizing a typical reaction for the hydrolysis of the methyl ester to the parent acid, a process closely related to the direct neutralization of the acid. chemicalbook.com
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Methyl 4,6-dichloropyridazine-3-carboxylate | Lithium hydroxide (1M solution) | Tetrahydrofuran (THF) | 0 °C | 40 min | 98% (of the carboxylic acid after acidification) |
Crystallization and Isolation Techniques for Monohydrate Forms
Following the solution-phase synthesis, the lithium salt is isolated and purified through crystallization. When this process is conducted in the presence of water, the compound typically crystallizes as a monohydrate. chemblink.com The isolation process involves carefully controlling parameters such as temperature, solvent concentration, and cooling rate to promote the formation of well-defined crystals. The resulting solid, lithium(1+) 4,6-dichloropyridazine-3-carboxylate monohydrate, can then be collected by filtration, washed with a minimal amount of cold solvent to remove impurities, and dried under vacuum. chemicalbook.com The presence of a single water molecule in the crystal lattice is a common feature for many salt forms of organic compounds. chemblink.com
Multi-Step Synthetic Strategies Utilizing Dihydroxypyridazine Precursors
A versatile and common strategy for synthesizing dichloropyridazine derivatives involves starting from more accessible dihydroxy precursors. A plausible route to 4,6-dichloropyridazine-3-carboxylic acid begins with a precursor such as methyl 4,6-dihydroxypyridazine-3-carboxylate. chemicalbook.com This approach leverages a key transformation: the conversion of hydroxyl groups on the pyridazine ring into chlorine atoms.
Chlorination and Nucleophilic Substitution Routes to Pyridazine Derivatives
The conversion of dihydroxypyridazines to their corresponding dichloro derivatives is a standard transformation in heterocyclic chemistry. This is typically accomplished using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being a widely used reagent for this purpose. google.com The reaction involves heating the dihydroxy compound with excess phosphorus oxychloride, which replaces both hydroxyl groups with chlorine atoms.
Once formed, the 4,6-dichloropyridazine-3-carboxylate system is highly activated towards nucleophilic aromatic substitution. chemblink.com The two chlorine atoms are effective leaving groups, and their reactivity is enhanced by the electron-withdrawing nature of the pyridazine ring's nitrogen atoms. chemblink.com This allows for the selective replacement of one or both chlorine atoms by various nucleophiles, such as amines or alkoxides, providing a powerful method for generating a diverse library of substituted pyridazine derivatives. chemblink.comresearchgate.net The position of substitution can often be controlled by the reaction conditions and the nature of the nucleophile. researchgate.net
Alternative Preparative Methods and Process Optimizations
Modern organic synthesis continues to produce novel methods for the construction of heterocyclic rings. While the aforementioned routes are well-established, alternative strategies offer different advantages in terms of efficiency, substrate scope, or environmental impact. For instance, annulation reactions, where a ring is formed onto an existing molecular scaffold, represent a powerful approach. A TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals with N-tosylhydrazones has been developed for the synthesis of trisubstituted pyridazines, showcasing a modern approach to building the core ring structure. organic-chemistry.org
Another area of development is in novel halogenation reactions. Electrophilic ring-opening halogenation of fused heterocyclic systems like pyrazolopyridines has been reported as a method to generate halogenated scaffolds. nih.gov While not a direct synthesis of the target molecule, such innovative strategies for ring formation and functionalization represent the ongoing evolution of synthetic methodology and could potentially be adapted for more optimized or alternative preparations of dichloropyridazine intermediates in the future.
Catalytic and Stoichiometric Considerations in Lithium Salt Formation
The formation of this compound is achieved through a direct acid-base neutralization reaction. This process involves the stoichiometric reaction of 4,6-dichloropyridazine-3-carboxylic acid or its corresponding ester with a lithium base. The reaction is typically not catalytic and relies on precise molar equivalents to ensure complete conversion to the desired lithium salt.
A common synthetic route involves the hydrolysis of a methyl ester precursor, methyl 4,6-dichloropyridazine-3-carboxylate, using lithium hydroxide. In this method, a 1M solution of lithium hydroxide is added to a solution of the methyl ester in a suitable solvent such as tetrahydrofuran (THF). chemicalbook.com The reaction is conducted at a reduced temperature of 0°C to control the reaction rate and minimize potential side reactions.
The stoichiometry of this reaction is a critical factor. A molar excess of lithium hydroxide is typically employed to ensure the complete saponification of the ester and the subsequent formation of the lithium carboxylate. For instance, a reported synthesis uses approximately 1.5 molar equivalents of lithium hydroxide relative to the methyl 4,6-dichloropyridazine-3-carboxylate. chemicalbook.com This excess of the base drives the reaction to completion. The reaction mixture is stirred for a specific duration, for example, 40 minutes, to ensure the reaction proceeds to yield the product. chemicalbook.com Following the reaction, the solvent is removed, and the aqueous layer is acidified to isolate the carboxylic acid, which can then be converted to the lithium salt.
The table below summarizes the key stoichiometric and reaction parameters for the synthesis of the parent acid, which is the immediate precursor to the lithium salt.
| Reactant | Molar Amount (mmol) | Stoichiometric Ratio (Relative to Ester) | Solvent | Temperature (°C) | Reaction Time (min) |
| Methyl 4,6-dichloropyridazine-3-carboxylate | 26.6 | 1.0 | THF | 0 | 40 |
| Lithium Hydroxide (1M solution) | 39.9 | 1.5 | THF | 0 | 40 |
Chemical Reactivity and Derivatization Strategies of Lithium 1+ 4,6 Dichloropyridazine 3 Carboxylate
Nucleophilic Aromatic Substitution Reactions on the Dichloropyridazine Moiety
The electron-deficient nature of the pyridazine (B1198779) ring, further enhanced by the presence of two chlorine atoms, makes the C-4 and C-6 positions susceptible to nucleophilic attack. This reactivity allows for the selective introduction of a wide range of substituents.
Selective Functionalization at C-4 and C-6 Positions
The chlorine atoms at the C-4 and C-6 positions of the pyridazine ring exhibit differential reactivity, enabling selective functionalization. The C-4 position is generally more activated towards nucleophilic aromatic substitution (SNAr) due to the electronic influence of the adjacent nitrogen atom and the carboxylate group. This inherent regioselectivity allows for the controlled, stepwise introduction of different nucleophiles.
For instance, studies on related dichloropyridazine systems have shown that the position para to a nitrogen atom is often more reactive towards nucleophilic attack. This principle is exemplified in the regioselective substitution at the 4-position of 4,6-dichloropyridazine-3-carboxylate with carbon nucleophiles like t-butyl ethyl malonate wikipedia.org.
Reactivity with Amines, Alkoxides, and Other Nucleophiles
The activated chlorine atoms on the pyridazine ring readily undergo displacement by various nucleophiles.
Amines: Reaction with primary and secondary amines provides a straightforward route to a diverse library of aminopyridazines. The regioselectivity of these reactions can often be controlled by tuning the reaction conditions, such as temperature and the nature of the base. While specific examples for the title compound are not extensively detailed in the reviewed literature, the general reactivity of dichloropyridazines with amines is a well-established synthetic transformation.
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can be employed to introduce alkoxy groups at the C-4 and C-6 positions. These reactions typically proceed under mild conditions to yield the corresponding mono- or di-alkoxypyridazine derivatives.
Other Nucleophiles: The reactivity extends to other nucleophiles, including thiolates and azides, further expanding the scope of accessible derivatives.
Transformations of the Carboxylate Functionality
The carboxylate group at the C-3 position provides another handle for chemical modification, allowing for the introduction of various functional groups and the extension of the molecular framework.
Esterification and Amidation Reactions for Diversification
The conversion of the carboxylic acid or its lithium salt to esters and amides is a fundamental strategy for creating diverse derivatives.
Esterification: Standard esterification methods, such as the Fischer esterification (acid-catalyzed reaction with an alcohol), can be employed to convert the corresponding carboxylic acid to its ester derivatives masterorganicchemistry.commasterorganicchemistry.com. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) offers a mild and efficient alternative for ester formation orgsyn.org. The synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate has been reported, indicating the feasibility of such transformations nih.gov.
Amidation: The formation of amides from the carboxylic acid can be achieved using a variety of coupling agents. One notable method involves the use of a (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as an efficient coupling agent for the amidation of carboxylic acids with a wide range of amines under mild conditions lookchemmall.comconsensus.app. This approach offers good to excellent yields and chemoselectivity.
Formation of Anhydrides and Acyl Halides from the Carboxylic Acid Moiety
Palladium-Catalyzed Cross-Coupling Reactions of Chlorinated Pyridazines
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atoms on the pyridazine ring serve as excellent handles for such transformations, enabling the introduction of aryl, heteroaryl, alkynyl, and amino groups.
The regioselectivity of these reactions on dihalopyridazines can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in the Suzuki-Miyaura coupling of 3,5-dichloropyridazines, the selectivity for coupling at either the C-3 or C-5 position can be dictated by the phosphine (B1218219) ligand used rsc.org.
A crucial consideration for the cross-coupling reactions of 4,6-dichloropyridazine-3-carboxylate derivatives is the directing effect of the carboxylate or ester group. A review on the site-selectivity of Suzuki-Miyaura coupling of heteroaryl halides highlights that a carboxylic ester group can modulate the regioselectivity of the reaction on a dihalopyridine system, directing the coupling to either the ortho or para position relative to the ester, depending on the palladium catalyst and ligands employed rsc.org. This suggests that the carboxylate group at the C-3 position of the title compound will play a significant role in determining the outcome of palladium-catalyzed cross-coupling reactions at the C-4 and C-6 positions.
Common palladium-catalyzed cross-coupling reactions applicable to this system include:
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids or esters rsc.org.
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes wikipedia.orgorganic-chemistry.org.
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines wikipedia.orgorganic-chemistry.org.
Heck Reaction: For the formation of C-C bonds with alkenes.
The application of these powerful synthetic methods to lithium(1+) 4,6-dichloropyridazine-3-carboxylate and its derivatives opens up a vast chemical space for the synthesis of novel compounds with potential applications in various fields.
Suzuki, Stille, and Negishi Coupling for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. For substrates like 4,6-dichloropyridazine-3-carboxylate, these reactions allow for the selective introduction of aryl, heteroaryl, vinyl, or alkyl groups at the chlorinated positions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, employing an organoboron reagent (typically a boronic acid or ester) and a palladium catalyst. rsc.org In the case of unsymmetrical 4-substituted-3,6-dichloropyridazines, the reaction predominantly occurs at the C6 position. rsc.org The reactivity is influenced by both steric and electronic factors; the position adjacent to the ring nitrogen atoms is generally more susceptible to coupling. nsf.gov Various palladium catalysts, bases, and solvent systems can be employed to optimize the reaction, often achieving good to excellent yields of the mono-arylated products. mdpi.comresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | 4,6-Dichloropyridazine derivative | rsc.org |
| Coupling Partner | Aryl/heteroarylboronic acid | mdpi.com |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine Ligand | researchgate.netnih.gov |
| Base | K₃PO₄, Na₂CO₃, or Cs₂CO₃ | rsc.orgmdpi.com |
| Solvent | 1,4-Dioxane, DME, or Toluene/Ethanol/Water | rsc.orgmdpi.comnih.gov |
| Temperature | 80-110 °C | nih.gov |
| Typical Outcome | Selective mono-arylation, typically at the C6 position | rsc.org |
Stille Coupling
The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide. wikipedia.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. orgsyn.org Although highly effective, a significant drawback is the toxicity of the tin compounds used. wikipedia.orgorganic-chemistry.org The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps, similar to other palladium-catalyzed couplings. wikipedia.org For 4,6-dichloropyridazine-3-carboxylate, Stille coupling offers an alternative route to introduce diverse carbon-based substituents.
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | Chloro-heteroarene | harvard.edu |
| Coupling Partner | Organostannane (R-SnBu₃) | wikipedia.org |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | orgsyn.orgharvard.edu |
| Ligand (if used) | P(t-Bu)₃, AsPh₃ | orgsyn.orgharvard.edu |
| Solvent | Toluene, DMF, or Dioxane | harvard.edu |
| Additives | CuI, CsF, or LiCl may be used to enhance reaction rates | harvard.edu |
| Typical Outcome | Formation of a new C-C bond at the site of the chlorine atom | wikipedia.org |
Negishi Coupling
The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. wikipedia.org A key advantage of this reaction is the high reactivity and functional group tolerance of the organozinc nucleophiles. organic-chemistry.org The reaction can be catalyzed by either palladium or nickel complexes and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org This versatility makes it a valuable tool for the derivatization of the 4,6-dichloropyridazine-3-carboxylate core, enabling the introduction of a wide range of alkyl and aryl groups.
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | Aryl/heteroaryl chloride or bromide | nih.gov |
| Coupling Partner | Organozinc halide (R-ZnX) | wikipedia.org |
| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, or Ni(acac)₂ | wikipedia.orgnih.gov |
| Solvent | THF or DMF | nih.gov |
| Temperature | Room temperature to 60 °C | nih.gov |
| Typical Outcome | Efficient C(sp²)-C(sp³), C(sp²)-C(sp²), or C(sp²)-C(sp) bond formation | wikipedia.org |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgrug.nl
For 4,6-dichloropyridazine-3-carboxylate, this reaction allows for the direct introduction of primary or secondary amines to form aminopyridazine derivatives. The choice of palladium precatalyst and, crucially, the bulky electron-rich phosphine ligand (such as XPhos, BrettPhos, or RuPhos) is critical for achieving high efficiency and selectivity. rug.nl Similar to C-C couplings, the reaction is expected to occur preferentially at the more electrophilic C6 position.
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | Aryl/heteroaryl chloride or bromide | rug.nl |
| Coupling Partner | Primary or secondary amine, or ammonia (B1221849) equivalents | wikipedia.org |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | beilstein-journals.org |
| Ligand | XPhos, RuPhos, BrettPhos, or BINAP | rug.nlbeilstein-journals.org |
| Base | NaOtBu, KOtBu, or Cs₂CO₃ | beilstein-journals.orgrsc.org |
| Solvent | Toluene, Dioxane, or THF | beilstein-journals.orgrsc.org |
| Temperature | 80-110 °C | rsc.org |
| Typical Outcome | Formation of a C-N bond, yielding an aryl amine | wikipedia.org |
Other Reactive Sites and Functional Group Interconversions
Beyond palladium-catalyzed cross-coupling, the structure of this compound possesses other reactive sites that can be targeted for derivatization.
Reactivity of Chlorine Atoms: The two chlorine atoms on the electron-deficient pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr). This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, such as alkoxides (to form ethers), thiolates (to form thioethers), and other heteroatomic nucleophiles. The regioselectivity of this substitution can often be controlled by reaction conditions, with the C6 position generally being more reactive.
Functional Group Interconversions of the Carboxylate: The carboxylate group is a versatile handle for further chemical modifications. fiveable.me After protonation to the corresponding carboxylic acid, standard transformations can be applied. solubilityofthings.com For example:
Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or via activation with reagents like thionyl chloride followed by alcohol addition. solubilityofthings.com
Amidation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., DCC, EDCI, HATU). organic-synthesis.com
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). fiveable.meorganic-synthesis.com This introduces a new hydroxymethyl functional group, which can be further modified.
These functional group interconversions (FGIs) significantly expand the synthetic utility of the core scaffold, allowing for the introduction of a wide array of functionalities and the exploration of diverse chemical space. vanderbilt.edu
Coordination Chemistry and the Role of the Lithium Cation
Lithium Carboxylate Interactions in Organic Media
In organic media, the interactions between lithium cations and carboxylate anions are highly dependent on the solvent's properties, such as its polarity and coordinating ability. Lithium carboxylates can exist as contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), or larger aggregates. The presence of the pyridazine (B1198779) ring in the 4,6-dichloropyridazine-3-carboxylate anion introduces additional coordination sites, potentially influencing the equilibrium between these species.
The interaction is a classic hard-hard interaction, with the small, highly charged lithium cation favoring coordination with the oxygen atoms of the carboxylate group. However, the nitrogen atoms of the pyridazine ring can also participate in coordination, leading to chelation, which can enhance the stability of the resulting complex. The specific nature of these interactions in various organic solvents would influence the solubility and reactivity of the compound.
Aggregation Behavior of Lithium Salts in Solution
Lithium salts, particularly in nonpolar or weakly coordinating solvents, have a strong tendency to form aggregates. This aggregation is driven by the desire of the lithium cations to achieve a higher coordination number than can be provided by a single anion. These aggregates can range from simple dimers to larger, more complex structures. The structure of the anion plays a crucial role in determining the size and geometry of these aggregates.
For ester-functionalized imidazolium- and pyridinium-based ionic liquids, the incorporation of an ester group was found to promote micelle formation and adsorption at the air/water interface. nih.gov While not a direct analog, this highlights how functional groups on a heterocyclic ring can influence aggregation behavior. In the case of lithium(1+) 4,6-dichloropyridazine-3-carboxylate, the presence of both a carboxylate and a pyridazine moiety could lead to the formation of intricate aggregated structures in solution, the nature of which would be highly solvent-dependent.
Spectroscopic Investigations of Lithium-Pyridazine Interactions
Spectroscopic techniques are invaluable for probing the interactions between lithium cations and pyridazine-containing ligands in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the coordination environment of the lithium ion and any structural changes that occur upon complexation.
Recent studies on ruthenium complexes with pyridazine-3-carboxylic acid have demonstrated the bidentate binding of the ligand to the metal center through a nitrogen donor of the pyridazine ring and a carboxylate oxygen. nih.gov While ruthenium is a transition metal, this provides a model for the potential chelating behavior of the 4,6-dichloropyridazine-3-carboxylate anion with lithium.
⁷Li NMR spectroscopy is a particularly powerful tool for studying lithium-containing ionic systems. The chemical shift of the ⁷Li nucleus is highly sensitive to its local electronic environment, providing information about the degree of ionic character of the Li-anion bond and the coordination number of the lithium ion. goettingen-research-online.deresearchgate.net
In studies of lithium ion complexation with pyridinium (B92312) derivatives of calix researchgate.netarenes, ⁷Li NMR revealed different coordination environments for the lithium ion depending on the specific coordinating groups on the calixarene. researchgate.net This underscores the utility of ⁷Li NMR in distinguishing between different coordination modes. For this compound, ⁷Li NMR could be used to study its aggregation state in various solvents and to determine the extent of interaction between the lithium cation and the pyridazine nitrogen. A new NMR method based on the measurement of ⁷Li residual quadrupolar couplings (RQCs) has also been developed for the structure elucidation of lithium compounds in solution. goettingen-research-online.de
| NMR Nucleus | Typical Application in Studying Lithium-Pyridazine Systems |
| ⁷Li | Determining the coordination number and geometry of the lithium ion, studying ion pairing and aggregation. goettingen-research-online.deresearchgate.net |
| ¹H | Observing changes in the chemical shifts of the pyridazine ring protons upon coordination to lithium. researchgate.net |
| ¹³C | Probing the electronic environment of the carbon atoms in the pyridazine ring and carboxylate group. |
Influence of Counter-Ions and Solvent Systems on Reactivity
The reactivity of an anionic species in solution is significantly influenced by the nature of its counter-ion and the surrounding solvent molecules. A small, coordinating cation like lithium can stabilize the negative charge on the carboxylate, potentially reducing its nucleophilicity. The solvent system plays a crucial role by solvating the ions, which can either promote or hinder their reactivity.
In the context of lithium-ion batteries, the solvation of lithium ions by the electrolyte has a profound impact on the battery's performance. mdpi.com While a different application, this highlights the fundamental importance of ion-solvent interactions. For this compound, the choice of solvent would determine the degree of ion pairing and aggregation, which in turn would affect its reactivity in, for example, a catalytic cycle.
Role of Lithium Salts as Counter-ions in Catalytic Systems
Lithium salts can play a variety of roles in catalytic systems. They can act as Lewis acids, co-catalysts, or simply as a source of a specific anion. The lithium cation itself can influence the course of a reaction by coordinating to substrates or intermediates, thereby altering their reactivity.
For instance, the incorporation of alkali metal ions, including lithium, into silver nanoparticle catalysts was shown to boost the catalytic hydrogenation of carbon-oxygen bonds. polyu.edu.hk The lithium ions were found to promote the catalytic activity and enhance thermal stability. polyu.edu.hk In the case of this compound, the lithium cation could potentially act as a Lewis acid to activate a substrate, while the dichloropyridazine-carboxylate anion could participate in the catalytic cycle or influence the solubility and stability of the catalytic species. The specific role would be highly dependent on the nature of the catalytic reaction.
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Studies of Pyridazine (B1198779) Carboxylate Anions
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of pyridazine derivatives. gsconlinepress.com For the closely related analog, 3,6-dichloropyridazine-4-carboxylic acid, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been employed to analyze its molecular structure and vibrational spectra. These studies provide a foundational understanding of the geometric parameters and electronic distribution within the dichloropyridazine carboxylate anion.
Prediction of Reactivity Profiles based on Electronic Structure
The electronic structure of the 4,6-dichloropyridazine-3-carboxylate anion, as determined by DFT, allows for the prediction of its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this regard. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. gsconlinepress.com
Table 1: Calculated Electronic Properties of a Dichloropyridazine Carboxylic Acid Analog
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 5.5 eV |
Note: Data is based on a closely related analog, 3,6-dichloropyridazine-4-carboxylic acid, and serves as an illustrative example.
Mechanistic Pathways of Nucleophilic Substitution on Halogenated Pyridazines
Halogenated pyridazines are known to undergo nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridazine ring, exacerbated by the presence of halogen substituents, facilitates the attack of nucleophiles. The reaction typically proceeds through a two-step mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov
The regioselectivity of nucleophilic attack is governed by the electronic and steric effects of the substituents. In the case of 4,6-dichloropyridazine-3-carboxylate, the two chlorine atoms are potential leaving groups. Computational studies on related dichloropyrazines have shown that the site of nucleophilic attack can be predicted by analyzing the Fukui indices and the distribution of the LUMO. researchgate.net The carboxylate group, while being a meta-director in electrophilic substitution, can also influence the regioselectivity of nucleophilic attack through its electronic effects.
Conformation and Stability Analysis of Lithium(1+) 4,6-Dichloropyridazine-3-carboxylate
The conformation and stability of this compound are determined by the interaction between the lithium cation and the dichloropyridazine carboxylate anion. The lithium cation can coordinate with the oxygen atoms of the carboxylate group and potentially with the nitrogen atoms of the pyridazine ring.
Computational modeling can be used to explore the potential energy surface of the ion pair and identify the most stable conformations. These calculations would likely reveal that the lithium ion preferentially coordinates with the carboxylate group in a bidentate fashion. The planarity of the pyridazine ring and the rotational freedom around the C-C bond connecting the carboxylate group to the ring are key conformational variables. The stability of the salt is influenced by the strength of the electrostatic interaction between the lithium ion and the anion, as well as by crystal packing forces in the solid state.
Theoretical Investigations of Lithium Ion Affinity and Anion Stability
The lithium ion affinity of the 4,6-dichloropyridazine-3-carboxylate anion is a measure of the strength of the interaction between the lithium cation and the anion in the gas phase. This can be calculated using high-level ab initio methods. A higher lithium ion affinity indicates a more stable ion pair.
The stability of the 4,6-dichloropyridazine-3-carboxylate anion itself is a crucial factor. The electron-withdrawing chlorine atoms and the nitrogen atoms in the pyridazine ring help to delocalize the negative charge of the carboxylate group, thereby stabilizing the anion. NBO analysis can quantify this charge delocalization and the stabilizing hyperconjugative interactions. The inherent stability of the anion is a key determinant of the acidity of its conjugate acid, 4,6-dichloropyridazine-3-carboxylic acid.
Modeling of Transition States in Reactions Involving the Compound
Computational modeling of transition states is essential for understanding the kinetics and mechanisms of reactions involving this compound. For instance, in a nucleophilic substitution reaction where a chlorine atom is displaced, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the carbon-chlorine bond.
DFT calculations can be used to locate the transition state structure on the potential energy surface and to calculate the activation energy of the reaction. This information provides valuable insights into the reaction rate and the factors that influence it. For SNAr reactions, the geometry of the transition state can help to distinguish between a stepwise mechanism (with a Meisenheimer intermediate) and a concerted mechanism. The modeling would likely show a transition state where the nucleophile approaches the carbon atom bearing the chlorine, leading to a transient species with a higher energy than both the reactants and the products. chemrxiv.org
Academic Applications of Pyridazine Derivatives Derived from Lithium 1+ 4,6 Dichloropyridazine 3 Carboxylate As a Precursor
Research into Modulators of Enzymatic Processes
The pyridazine (B1198779) scaffold is a key component in the development of molecules designed to modulate the activity of various enzymes. Researchers have successfully synthesized and studied pyridazine derivatives that exhibit inhibitory or modulatory effects on critical enzymatic pathways.
One area of focus has been the development of γ-secretase modulators. A novel series of pyridazine-derived compounds has been described, with specific examples demonstrating potent in vitro modulation of this enzyme complex. Further profiling of these compounds revealed their ability to decrease the production of amyloid-beta peptides Aβ42 and Aβ40 while maintaining the total levels of amyloid-beta. nih.gov
Additionally, pyridazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory research. Studies have identified new pyridazine scaffolds with a pronounced preference for inhibiting COX-2 over COX-1. nih.gov For instance, certain synthesized compounds exhibited potent inhibitory activity against the COX-2 enzyme, with IC50 values of 0.26 µM and 0.18 µM, which is comparable or superior to the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.35 µM). nih.gov This selective inhibition is a desirable characteristic for developing anti-inflammatory agents with potentially fewer side effects. nih.gov
Development of Chemical Probes for Biological Systems
Pyridazine derivatives are also being developed as chemical probes to investigate complex biological systems. These tools are essential for understanding the roles of specific proteins and pathways in cellular function. Research has shown that certain pyridazine derivatives can enhance the structural and functional plasticity of the tripartite synapse, which consists of pre- and post-synaptic neurons and an astrocyte. These compounds were found to up-regulate the expression of the excitatory amino acid transporter 2 (EAAT2), a key protein in glutamate (B1630785) transport, as well as various other plasma membrane transporters. nih.gov By modulating these systems, such derivatives serve as valuable probes for studying synaptic function and astrocytic involvement in neurotransmission. nih.gov
Investigative Agents for Anti-Inflammatory Effects
The pyridazinone core structure, a common derivative of pyridazine, is a prominent scaffold in the search for new anti-inflammatory agents. nih.gov The easy functionalization of the pyridazine ring allows for the synthesis of a wide range of derivatives with potential therapeutic applications. bohrium.com Research in this area focuses on identifying compounds that can effectively target key mediators of the inflammatory response.
Many studies have centered on the inhibition of cyclooxygenase (COX) enzymes. nih.gov Chronic inflammation can lead to irreversible tissue damage and is implicated in the progression of various diseases, making the suppression of inflammatory mediators a key therapeutic strategy. eurekaselect.com Pyridazine and pyridazinone derivatives have demonstrated effectiveness in regulating inflammatory pathways by targeting mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). eurekaselect.com For example, one study reported a pyridazine derivative that not only showed potent and selective COX-2 inhibition but also decreased serum levels of prostaglandin (B15479496) E2 (PGE2) and interleukin-1 beta (IL-1β) in in vivo models. nih.gov
| Derivative Class | Target/Mechanism | Key Research Finding | Citation |
|---|---|---|---|
| Pyridazinone Scaffolds | COX-2 Inhibition | Identified compounds with high potency and selectivity for COX-2 over COX-1, comparable to celecoxib. | nih.gov |
| General Pyridazine Derivatives | Modulation of Inflammatory Mediators | Derivatives have shown the ability to regulate pathways involving TNF-α and IL-6. | eurekaselect.com |
| Pyridothiazine-1,1-dioxide Hybrids | COX-1/COX-2 Inhibition | Synthesis of novel hybrids with some compounds showing strong and preferential COX-2 inhibitory activity. | mdpi.com |
| Cinnamic Acid-Pyridazine Conjugates | Suppression of iNOS, COX-2, NF-κB | Found to decrease carrageenan-induced inflammation. | researchgate.net |
Exploration of Anti-Tumor and Anti-Viral Activities
The pyridazine nucleus is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive molecules, including those with anti-tumor and anti-viral properties. nih.gov Its advantageous physicochemical properties make it a central core for designing novel therapeutic agents. nih.govnih.gov
In anti-tumor research, pyridazine derivatives have been designed to target various mechanisms involved in cancer progression. jst.go.jp One key target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase involved in angiogenesis. jst.go.jpnih.gov Studies have synthesized pyridazinone-based diarylurea derivatives that show significant VEGFR-2 inhibitory activity. nih.govrsc.org Some of these compounds demonstrated growth inhibition percentages ranging from 62.21% to 100.14% against a panel of cancer cell lines, including melanoma, NSCLC, prostate, and colon cancer. rsc.org Other research has explored 3-(fluoro-imidazolyl)pyridazine derivatives as potent agonists of the stimulator of interferon genes (STING) pathway, which activates innate immune responses against tumors. acs.org
In the realm of anti-viral research, scientists have synthesized and evaluated novel pyridazine derivatives for activity against various viruses. africaresearchconnects.comnih.gov For instance, a series of new pyridazine compounds were screened for their effectiveness against the hepatitis A virus (HAV). One specific derivative, 4-(4-chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govnih.govtriazine-3(4H)-thione, was identified as having the most potent anti-HAV activity among the tested compounds. africaresearchconnects.comresearchgate.netsemanticscholar.org The broad anti-viral potential of pyridine-based frameworks continues to be an active area of investigation. nih.gov
| Activity | Derivative/Target | Key Research Finding | Citation |
|---|---|---|---|
| Anti-Tumor | Pyridazinone-based diarylureas (VEGFR-2 inhibitors) | Compounds showed potent growth inhibition (up to 100.14%) against various cancer cell lines. | rsc.org |
| Anti-Tumor | 3-(Fluoro-imidazolyl)pyridazine derivatives (STING agonists) | A representative agonist significantly inhibited tumor growth in a mouse model, with a TGI rate of 74.45% at 10 mg/kg. | acs.org |
| Anti-Tumor | General Pyridazine Derivatives | Identified as a promising drug-like scaffold for developing anticancer agents with high selectivity and low toxicity. | nih.gov |
| Anti-Viral | Fused Pyridazine Derivatives | A thione derivative showed the highest activity against Hepatitis A Virus (HAV) in pharmacological screenings. | africaresearchconnects.comresearchgate.netsemanticscholar.org |
Studies on Pyridazine Derivatives in Agrochemical Research
Pyridazine is a foundational building block in the synthesis of various agrochemicals. nbinno.com Its molecular structure allows for the creation of derivatives with a broad spectrum of activities, including herbicidal, insecticidal, and plant growth regulatory effects. bohrium.comnbinno.com Researchers in the agrochemical field frequently investigate how different substituents on the pyridazine ring can influence biological activity and environmental impact. nbinno.com
Pyridazine derivatives are particularly prominent in herbicide development. researchgate.nettandfonline.com One of the key mechanisms of action for these herbicides is the inhibition of phytoene (B131915) desaturase (PDS), a critical enzyme in carotenoid biosynthesis. acs.org Norflurazon is a commercial pyridazine herbicide that targets PDS. acs.org Recent research, using a scaffold-hopping strategy, has led to the design of new pyridazine derivatives that also target PDS. For example, the compound 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide showed 100% pre-emergence inhibition rates against the roots and stems of Echinochloa crus-galli and Portulaca oleracea at 100 µg/mL. acs.org
Other studies have focused on 4-(3-Trifluoromethylphenyl)pyridazine derivatives, which exhibit bleaching and herbicidal activities. nih.gov Research has shown that a substituted phenoxy group at the 3-position of the pyridazine ring is essential for high herbicidal activity, with some compounds showing excellent efficacy even at low application rates. nih.gov
Beyond herbicidal action, certain pyridazine derivatives have been shown to act as plant growth regulators. google.comresearchgate.net They can influence processes such as germination and rooting, and in some cases, increase the chlorophyll (B73375) content in plants. google.com Conversely, some derivatives have demonstrated growth-promoting effects on certain plants while acting as herbicides on others. tandfonline.com
| Derivative Class | Target/Mechanism | Observed Effect | Citation |
|---|---|---|---|
| Pyridazine-4-carboxamides | Phytoene Desaturase (PDS) Inhibition | 100% pre-emergence herbicidal inhibition on certain weed species. | acs.org |
| 3-Phenoxypyridazines | Pre-emergence Herbicide | Powerful effects on barnyardgrass and spikerush with no injury to rice plants. | oup.com |
| 4-(3-Trifluoromethylphenyl)pyridazines | Bleaching Herbicide | Excellent herbicidal activities, some at doses as low as 7.5 g/ha. | nih.gov |
| Various Pyridine Derivatives | Plant Growth Regulation | Promotes germination, rooting, and increases chlorophyll content. | google.com |
Research on Pyridazine-based Frameworks in Medicinal Chemistry (excluding clinical outcomes)
The pyridazine ring is a versatile scaffold in medicinal chemistry, valued for its unique physicochemical properties. nih.gov It possesses a high dipole moment, weak basicity, and a robust capacity for dual hydrogen-bonding, which are important for drug-target interactions. nih.gov Its inherent polarity and potential to reduce interactions with off-target proteins like the hERG potassium channel add to its value in drug discovery. nih.gov
A significant amount of academic research is dedicated to synthesizing and exploring the structure-activity relationships (SAR) of novel pyridazine-based frameworks. nih.gov For example, the imidazo[1,2-b]pyridazine (B131497) scaffold has been extensively reviewed as a privileged nucleus in medicinal chemistry, forming the basis for molecules with potential anti-inflammatory, antibacterial, anticancer, and antiviral applications. nih.gov The synthesis of pyrido[3,4-c]pyridazines, though less common, is also an area of interest for creating novel nitrogen-containing scaffolds for medicinal chemistry. researchgate.net The ability to easily functionalize the pyridazine ring at various positions makes it an attractive target for creating libraries of compounds for screening against a wide range of biological targets. bohrium.comrjptonline.org
Future Research Directions and Unexplored Avenues
Development of Novel Organometallic Chemistry Utilizing the Lithium Salt
The structure of lithium(1+) 4,6-dichloropyridazine-3-carboxylate is primed for the development of novel organometallic chemistry. The two chlorine atoms at the 4 and 6 positions of the pyridazine (B1198779) ring are susceptible to substitution, and the lithium carboxylate at the 3-position can act as a directing group or be transformed into other functional moieties.
Future investigations could focus on the selective C-C and C-N bond formation reactions catalyzed by transition metals. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, could be systematically explored. The differential reactivity of the two chlorine atoms could be exploited to achieve selective mono- or di-substitution, leading to a diverse library of new pyridazine derivatives.
Furthermore, the lithium carboxylate group could be used to chelate to a metal center, potentially influencing the regioselectivity of subsequent reactions. Research into the synthesis of organometallic complexes where the pyridazine ring is directly bonded to a metal center through one or both of its nitrogen atoms could also yield novel catalysts or materials with interesting photophysical properties.
| Potential Organometallic Reaction | Reagents | Potential Product | Significance |
| Suzuki Coupling | Arylboronic acids, Pd catalyst | 4,6-diarylpyridazine-3-carboxylic acid derivatives | Creation of novel π-conjugated systems |
| Stille Coupling | Organostannanes, Pd catalyst | 4,6-dialkyl/alkenyl-pyridazine-3-carboxylic acid derivatives | Access to a variety of substituted pyridazines |
| Buchwald-Hartwig Amination | Amines, Pd catalyst | 4,6-diaminopyridazine-3-carboxylic acid derivatives | Synthesis of potential pharmaceutical intermediates |
| Directed Ortho-metalation | Strong base, electrophile | Functionalization at the 5-position | regioselective functionalization of the pyridazine ring |
Applications in Materials Science and Polymer Chemistry
The inherent properties of the pyridazine ring, such as its polarity and ability to participate in π-stacking interactions, make it an attractive component for advanced materials. nih.gov The title compound can serve as a versatile building block for the synthesis of novel polymers and functional materials.
One avenue of research is the use of this compound as a monomer in polymerization reactions. The dichloro-functionality allows for polycondensation reactions with suitable co-monomers, such as bisphenols or diamines, to produce new classes of polyethers or polyamines. These polymers are expected to exhibit high thermal stability and potentially flame-retardant properties due to the presence of the nitrogen-rich pyridazine core. mdpi.com
In the realm of functional materials, the pyridazine moiety can be incorporated into organic light-emitting diode (OLED) materials or organic photovoltaics (OPVs). rsc.orgrsc.org The electron-deficient nature of the pyridazine ring can be tuned by substituting the chlorine atoms with various electron-donating or -withdrawing groups, allowing for the systematic modification of the material's electronic properties. nih.govnih.gov The lithium carboxylate can be converted to an ester or amide to further modify the solubility and processing characteristics of the resulting materials. A book titled "Polymers and Pyridazines" discusses a strategy for the polymer-supported synthesis of pyridazine derivatives which could be relevant for future work in this area. routledge.com
| Material/Polymer Type | Synthetic Approach | Potential Properties |
| Poly(pyridazine ether)s | Polycondensation with bisphenols | High thermal stability, flame retardancy |
| Poly(pyridazine amine)s | Polycondensation with diamines | Chelating properties, potential for metal scavenging |
| Organic Electronic Materials | Cross-coupling to introduce chromophores | Tunable optoelectronic properties for OLEDs and OPVs |
| Functionalized Surfaces | Grafting onto surfaces via the carboxylate | Modified surface properties, sensors |
Green Chemistry Approaches for Synthesis and Derivatization
Future research should also prioritize the development of more sustainable and environmentally friendly methods for the synthesis and derivatization of this compound. This aligns with the growing importance of green chemistry principles in the chemical industry.
Investigations could focus on replacing hazardous reagents and solvents with greener alternatives. For example, exploring the use of catalytic methods over stoichiometric reagents for the chlorination and functionalization of the pyridazine ring would reduce waste generation. The use of bio-based solvents or water as a reaction medium should also be explored. Microwave-assisted and flow chemistry techniques could be employed to reduce reaction times, improve energy efficiency, and enhance reaction control.
Advanced Spectroscopic Characterization of Intermediates and Reaction Pathways
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing new synthetic routes. Advanced spectroscopic techniques can provide valuable insights into the structure and reactivity of transient intermediates.
In-situ spectroscopic methods, such as ReactIR (in-situ infrared spectroscopy) and process NMR (nuclear magnetic resonance), could be employed to monitor reaction progress in real-time and identify key intermediates. Computational studies, including density functional theory (DFT) calculations, can be used in conjunction with experimental data to elucidate reaction pathways and predict the reactivity of different sites on the molecule. The characterization of synthesized pyridazine derivatives using techniques like infrared spectroscopy has been documented. liberty.edu
Multicomponent Reactions Incorporating the Pyridazine Scaffold
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis for generating molecular diversity. mdpi.comjocpr.comnih.gov The functional groups present in this compound make it an ideal candidate for the design of novel MCRs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
